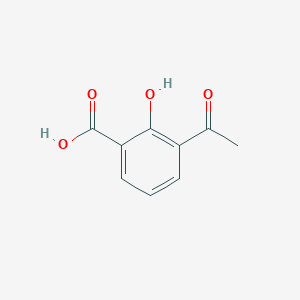3-Acetyl-2-hydroxybenzoic acid
CAS No.: 67127-78-0
Cat. No.: VC14436585
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67127-78-0 |
|---|---|
| Molecular Formula | C9H8O4 |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 3-acetyl-2-hydroxybenzoic acid |
| Standard InChI | InChI=1S/C9H8O4/c1-5(10)6-3-2-4-7(8(6)11)9(12)13/h2-4,11H,1H3,(H,12,13) |
| Standard InChI Key | TVYRJQXMQNZLNO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C(=CC=C1)C(=O)O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzoic acid backbone substituted with hydroxyl (-OH) and acetyl (-COCH) groups at the 2- and 3-positions, respectively. This arrangement is reflected in its SMILES notation: CC(=O)C1=C(C(=CC=C1)C(=O)O)O . The InChIKey TVYRJQXMQNZLNO-UHFFFAOYSA-N provides a unique identifier for its stereochemical and isotopic features .
Hydrogen Bonding and Polarity
The molecule exhibits two hydrogen bond donors (hydroxyl and carboxylic acid groups) and four hydrogen bond acceptors (carbonyl oxygens and hydroxyl oxygen), contributing to a polar surface area of 75 Ų . These features influence its solubility and reactivity in polar solvents.
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry predictions for various adducts reveal CCS values ranging from 135.1 Ų ([M-H]) to 146.8 Ų ([M+Na]), highlighting its conformational flexibility in gas-phase analyses .
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 181.04953 | 135.7 |
| [M+Na] | 203.03147 | 146.8 |
| [M-H] | 179.03497 | 135.1 |
Synthetic Methodologies
Challenges in Direct Synthesis
The absence of explicit protocols for 3-acetyl-2-hydroxybenzoic acid implies that its production may require tailored approaches, such as Friedel-Crafts acetylation of 2-hydroxybenzoic acid followed by selective oxidation.
Physicochemical Properties
Partition Coefficients and Lipophilicity
The compound’s LogP value of 2.18 indicates moderate lipophilicity, balancing solubility in organic solvents and aqueous media . This property is critical for its potential use in drug formulation, where membrane permeability must be optimized.
Rotational and Steric Constraints
With two rotatable bonds and a planar aromatic ring, the molecule exhibits limited conformational flexibility, favoring interactions with planar binding sites in biological targets .
| Supplier | Purity (%) | Quantity | Price (€) |
|---|---|---|---|
| Key Organics Limited | 97 | 5 g | 2,002 |
| Hoffman Fine Chemicals | 97 | 25 g | 3,731 |
| BLD Pharmatech | 97 | 1 g | 571 |
Regional Disparities
European suppliers (e.g., BLD Pharmatech GmbH) offer lower per-unit costs (€571/g) compared to Asian vendors (€581/g), reflecting differences in production scales and logistics .
Applications and Research Directions
Pharmaceutical Intermediate
The compound’s acetyl and carboxylic acid groups make it a candidate for prodrug development, particularly in nonsteroidal anti-inflammatory drug (NSAID) analogs. Its structural similarity to salicylic acid derivatives suggests potential COX enzyme inhibition activity, though empirical studies are lacking.
Materials Science
Conjugation with polymers via esterification could yield materials with tunable degradation rates, applicable in controlled-release systems or biodegradable plastics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume